molecular formula C13H19N3O5S B2363912 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid CAS No. 919751-62-5

4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No. B2363912
CAS RN: 919751-62-5
M. Wt: 329.37
InChI Key: UTXXEWRGUAIXRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyridin-2-ylmethyl group might be introduced via a coupling reaction . The sulfonyl group could be introduced using a sulfonylation reaction . The exact synthesis would depend on the desired route and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the carboxylic acid group suggests that the compound could exist in different forms depending on the pH of the solution it is in .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester . The sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .

Scientific Research Applications

  • Organic Synthesis and Derivative Formation :

    • Monteiro, Kołomańska, and Suárez (2010) explored novel synthetic routes for non-natural amino acids incorporating an N-ethyl and an α,β-dehydro moiety, which may include derivatives of the mentioned compound (Monteiro, Kołomańska, & Suárez, 2010).
    • Liu et al. (2019) designed a heterocyclic compound using a similar structure, showcasing its potential in creating diverse molecular architectures (Liu et al., 2019).
  • Anticancer Activity :

    • The work by Liu et al. (2019) also assessed the in vitro anti-cancer activity of their synthesized compound against human gastric cancer cell lines, indicating the potential medicinal applications of such molecules (Liu et al., 2019).
  • Material Science Applications :

    • Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties for potential applications in material science, showing the versatility of such compounds (Liu et al., 2013).
  • Catalysis and Chemical Reactions :

    • Fringuelli et al. (2004) investigated the use of a similar compound in solvent-free conditions as a key step in the synthesis of ionic liquids, highlighting its role in green chemistry (Fringuelli et al., 2004).
  • Nonlinear Optical Applications :

    • Vinoth et al. (2020) focused on the growth and characterization of a related compound for semi-organic nonlinear optical applications, demonstrating its utility in advanced material applications (Vinoth et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it might interact with biological molecules in specific ways to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing sulfonyl groups can sometimes be irritants .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Additionally, new synthetic routes to this compound could be explored .

properties

IUPAC Name

4-[2-(methylsulfamoyl)ethyl-(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-14-22(20,21)9-8-16(12(17)5-6-13(18)19)10-11-4-2-3-7-15-11/h2-4,7,14H,5-6,8-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXEWRGUAIXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN(CC1=CC=CC=N1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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